molecular formula C11H8F6O2 B13494621 Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate

Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate

Cat. No.: B13494621
M. Wt: 286.17 g/mol
InChI Key: KACLQIGPKOIGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate typically involves the reaction of ethyl bromodifluoroacetate with a suitable aromatic compound under controlled conditions. One common method includes the use of a Schlenk tube equipped with a Teflon septum, where the reaction is carried out under an inert atmosphere (e.g., argon) with the addition of a base such as potassium phosphate and a solvent like dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.

Properties

Molecular Formula

C11H8F6O2

Molecular Weight

286.17 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C11H8F6O2/c1-2-19-9(18)10(13,14)6-3-4-8(12)7(5-6)11(15,16)17/h3-5H,2H2,1H3

InChI Key

KACLQIGPKOIGFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)F)C(F)(F)F)(F)F

Origin of Product

United States

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